molecular formula C14H17ClF2N2O2 B4856580 2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide

2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide

Cat. No.: B4856580
M. Wt: 318.74 g/mol
InChI Key: NYSIQXPCUJLOLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a benzamide core substituted with chloro and difluoro groups, as well as a morpholine ring attached via a propyl linker.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-4,5-difluorobenzoyl chloride.

    Amidation Reaction: The benzoyl chloride is reacted with 3-(4-morpholinyl)propylamine in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective purification methods.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and difluoro groups on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The morpholine ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides, while oxidation and reduction can modify the morpholine ring.

Scientific Research Applications

2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.

    Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.

    Material Science: It can be utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide involves its interaction with specific molecular targets. The chloro and difluoro groups on the benzene ring can enhance binding affinity to target proteins, while the morpholine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,5-difluoro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide
  • 2-chloro-4,5-difluoro-N-[(3S)-3-piperidinyl]benzamide

Uniqueness

2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide is unique due to the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in designing compounds with specific desired effects in medicinal chemistry and other applications.

Properties

IUPAC Name

2-chloro-4,5-difluoro-N-(3-morpholin-4-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF2N2O2/c15-11-9-13(17)12(16)8-10(11)14(20)18-2-1-3-19-4-6-21-7-5-19/h8-9H,1-7H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSIQXPCUJLOLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide
Reactant of Route 2
Reactant of Route 2
2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide
Reactant of Route 5
Reactant of Route 5
2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-chloro-4,5-difluoro-N-[3-(4-morpholinyl)propyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.